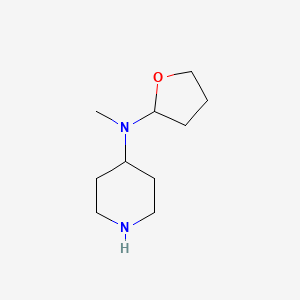

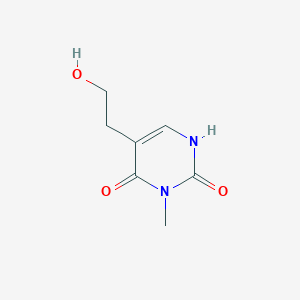

N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine is a compound that can be inferred to have a piperidine structure with a tetrahydrofuran moiety and a methyl group attached to the nitrogen atom. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related piperidine derivatives, which can be useful in understanding the compound .

Synthesis Analysis

The synthesis of substituted piperidines, as mentioned in the first paper, involves the reaction of N,N-bis[(benzotriazol-1-yl)methyl]amines with allyltrimethylsilanes to yield substituted piperidines . This method could potentially be adapted for the synthesis of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine by choosing appropriate starting materials and reaction conditions that would introduce the tetrahydrofuran moiety at the desired position on the piperidine ring.

Molecular Structure Analysis

The structural characteristics of related piperidine compounds can be gleaned from the third paper, which discusses the crystal structures of N-methylated N-(triazin-2-yl)-morpholine and -piperidine tetrafluoroborates . These structures provide insights into the conformation and stability of the piperidine ring when substituted with different groups, which is relevant for understanding the molecular structure of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine. However, the synthesis methods and structural analyses of related compounds suggest that this compound could participate in reactions typical of piperidines, such as nucleophilic substitution or reactions with electrophiles at the piperidine nitrogen .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine can be inferred from the properties of similar compounds. For instance, the opioid ligands discussed in the second paper, which are based on a piperidin-2-yl moiety, show moderate to good binding affinities and selectivity towards the μ opioid receptor . This suggests that the compound may also exhibit specific biological activities, which could be explored further in the context of drug design and pharmacology. Additionally, the stability and conformation of the piperidine ring, as discussed in the third paper, would influence the compound's solubility, reactivity, and overall chemical behavior .

科学的研究の応用

1. LiBH4 Complexes with N-Heterocycles

LiBH4 solutions in diethyl ether or tetrahydrofuran react with various N-heterocycles, including piperidine, leading to the formation of amine boranes and adducts. This study indicates the potential of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine in forming complex structures with lithium borohydride, showcasing its utility in chemical synthesis and material science (Leiner, Mayer, & Nöth, 2009).

2. Synthesis of Substituted Piperidines

N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine can be involved in the synthesis of substituted piperidines. Piperidines have broad applications in organic chemistry and pharmaceuticals, indicating the significance of this compound in developing new synthetic pathways and drug discovery (Katritzky, Luo, & Cui, 1999).

3. Michael Addition Polymerizations

In polymer chemistry, N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine is a candidate for Michael addition polymerizations. This application highlights its role in creating novel poly(amido amine)s with specific properties, contributing to advancements in materials science and polymer technology (Wang, Liu, Hu, Hong, & Pan, 2005).

4. Synthesis of Cholinesterase and Monoamine Oxidase Inhibitors

This compound has been used in the design and synthesis of new cholinesterase and monoamine oxidase inhibitors. These inhibitors have significant implications in treating neurological disorders, showcasing the compound's importance in medicinal chemistry (Bautista-Aguilera et al., 2014).

特性

IUPAC Name |

N-methyl-N-(oxolan-2-yl)piperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-12(10-3-2-8-13-10)9-4-6-11-7-5-9/h9-11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFGSEDSIQKGKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)C2CCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)

![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)

![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)

![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)